5-(2,5-dimethylfuran-3-yl)-3-methyl-2H-pyrazolo[4,3-c]isoquinoline
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Overview
Description
5-(2,5-Dimethylfuran-3-yl)-3-methyl-2H-pyrazolo[4,3-c]isoquinoline is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure combining a furan ring, a pyrazole ring, and an isoquinoline ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,5-dimethylfuran-3-yl)-3-methyl-2H-pyrazolo[4,3-c]isoquinoline typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid derivative of 2,5-dimethylfuran with a halogenated pyrazolo[4,3-c]isoquinoline under palladium catalysis . The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
5-(2,5-Dimethylfuran-3-yl)-3-methyl-2H-pyrazolo[4,3-c]isoquinoline can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding furanones.
Reduction: The pyrazole ring can be reduced to form dihydropyrazoles.
Substitution: Electrophilic substitution reactions can occur on the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furanones, while reduction of the pyrazole ring can produce dihydropyrazoles.
Scientific Research Applications
5-(2,5-Dimethylfuran-3-yl)-3-methyl-2H-pyrazolo[4,3-c]isoquinoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of functionalized compounds
Mechanism of Action
The mechanism of action of 5-(2,5-dimethylfuran-3-yl)-3-methyl-2H-pyrazolo[4,3-c]isoquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis . The exact molecular targets and pathways depend on the specific biological context and the structure-activity relationship of the compound.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethylfuran: A simpler compound with potential as a biofuel.
3-Acetyl-2,5-dimethylfuran: Known for its use as a flavoring agent and its mutagenic properties
5-Hydroxymethylfurfural: An intermediate in the synthesis of 2,5-dimethylfuran and other valuable chemicals.
Uniqueness
5-(2,5-Dimethylfuran-3-yl)-3-methyl-2H-pyrazolo[4,3-c]isoquinoline is unique due to its complex structure, which combines multiple heterocyclic rings. This structural complexity contributes to its diverse chemical reactivity and potential biological activities, distinguishing it from simpler compounds like 2,5-dimethylfuran and 3-acetyl-2,5-dimethylfuran.
Properties
CAS No. |
824968-86-7 |
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Molecular Formula |
C17H15N3O |
Molecular Weight |
277.32 g/mol |
IUPAC Name |
5-(2,5-dimethylfuran-3-yl)-3-methyl-2H-pyrazolo[4,3-c]isoquinoline |
InChI |
InChI=1S/C17H15N3O/c1-9-8-14(11(3)21-9)16-12-6-4-5-7-13(12)17-15(18-16)10(2)19-20-17/h4-8H,1-3H3,(H,19,20) |
InChI Key |
BGPRUPNMBAAPQN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(O1)C)C2=NC3=C(NN=C3C4=CC=CC=C42)C |
Origin of Product |
United States |
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